2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core and an ethoxyphenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-12-9-7-11(8-10-12)17-16-18-14-6-4-3-5-13(14)15(20)19-16/h7-10H,2-6H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQDPNUUUCFDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the reaction of 4-ethoxyaniline with a suitable quinazolinone precursor under specific reaction conditions. One common method involves the condensation of 4-ethoxyaniline with 2-aminobenzamide in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
- In vitro studies demonstrated that 2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound was shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Neuroprotective Effects
Another promising application is in neuroprotection. Studies suggest that the compound may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation.
Case Study:
- In a mouse model of Alzheimer’s disease, treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
Inhibition of Ras Protein
The compound has been identified as a potential inhibitor of the Ras protein, which plays a critical role in cell signaling pathways associated with cancer progression.
Data Table: Ras Inhibition Assay Results
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 75 |
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-5-aminobenzimidazole: Another quinazolinone derivative with similar structural features and biological activities.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with comparable biological potential.
Uniqueness
2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its ethoxyphenyl group and quinazolinone core contribute to its versatility and potential for various applications in research and industry.
Biological Activity
The compound 2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one , a member of the quinazolinone family, has garnered attention due to its diverse biological activities. This article aims to consolidate and present the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tetrahydroquinazolinone core substituted with an ethoxyphenyl amino group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolin-4(3H)-one can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds have been reported to be comparable to standard antibiotics like ampicillin .
Anticancer Properties
Several studies have investigated the anticancer potential of quinazolinone derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably, research has shown that these compounds can induce apoptosis in cancer cells via the activation of specific signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with critical cellular targets. For instance:
- Inhibition of DNA Gyrase : Quinazolinones are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Apoptosis Induction : These compounds may activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Study Overview
A comprehensive study evaluated the biological activity of various quinazolinone derivatives, including this compound. The results are summarized in Table 1.
| Compound Name | Activity Type | Target Organisms/Cell Lines | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 25 | - |
| Compound B | Anticancer | MDA-MB-231 | - | 15 |
| Compound C | Antimicrobial | E. coli | 30 | - |
| Compound D | Anticancer | HT-29 | - | 10 |
Case Study: Antimicrobial Activity
In a recent investigation into the antimicrobial properties of quinazolinones, a series of derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent activity with MIC values ranging from 20 to 50 µg/mL against resistant strains .
Case Study: Cytotoxic Effects
Another study focused on the cytotoxic effects of quinazolinone derivatives on human cancer cell lines. The findings indicated that specific substitutions on the quinazolinone scaffold could significantly enhance cytotoxicity. For instance, a derivative with an ethoxy group showed increased potency against breast cancer cells compared to its non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
